Oseltamivir Acid D3
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Overview
Description
Oseltamivir Acid D3, also known as Oseltamivir carboxylate-D3, is a deuterium-labeled derivative of Oseltamivir Acid. Oseltamivir Acid is the active metabolite of Oseltamivir Phosphate, a well-known antiviral medication used to treat and prevent influenza A and B infections. The deuterium labeling in this compound is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir Acid D3 involves the incorporation of deuterium atoms into the Oseltamivir Acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Oseltamivir Acid in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents, along with optimized reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oseltamivir Acid D3 undergoes various chemical reactions, including:
Oxidation: Conversion of this compound to its oxidized form using oxidizing agents.
Reduction: Reduction of this compound to its reduced form using reducing agents.
Substitution: Replacement of functional groups in this compound with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can yield reduced derivatives with altered functional groups.
Scientific Research Applications
Oseltamivir Acid D3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of Oseltamivir derivatives.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Oseltamivir.
Medicine: Used in clinical research to evaluate the efficacy and safety of Oseltamivir in treating influenza.
Industry: Applied in the development of new antiviral drugs and formulations.
Mechanism of Action
Oseltamivir Acid D3 exerts its effects by inhibiting the neuraminidase enzyme found on the surface of influenza viruses. This enzyme is responsible for cleaving sialic acid residues on the host cell surface, allowing new viral particles to be released. By inhibiting neuraminidase, this compound prevents the release of new viral particles, thereby limiting the spread of the infection.
Comparison with Similar Compounds
Similar Compounds
Oseltamivir Acid: The non-deuterated form of Oseltamivir Acid D3.
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: A neuraminidase inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the pharmacokinetic and metabolic properties of the compound, making it a valuable tool for studying drug metabolism and distribution.
Properties
Molecular Formula |
C14H24N2O4 |
---|---|
Molecular Weight |
287.37 g/mol |
IUPAC Name |
(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1/i3D3 |
InChI Key |
NENPYTRHICXVCS-HCNPJKKLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)O)N |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.